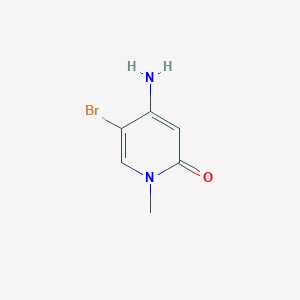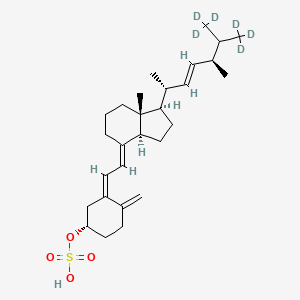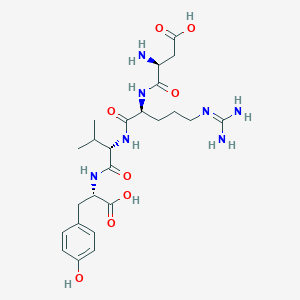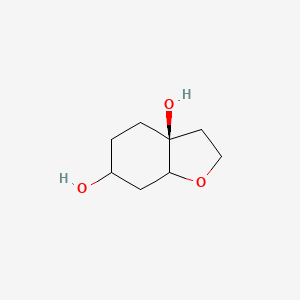
Glutaminyl Cyclase Inhibitor 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glutaminyl Cyclase Inhibitor 4 is a compound that targets the enzyme glutaminyl cyclase, which is involved in the post-translational modification of proteins. This enzyme catalyzes the formation of pyroglutamate residues at the N-terminus of peptides and proteins, a modification linked to various pathological conditions, including Alzheimer’s disease . By inhibiting glutaminyl cyclase, this compound aims to prevent the formation of neurotoxic pyroglutamate-modified amyloid-beta peptides, thereby offering potential therapeutic benefits for neurodegenerative diseases .
Preparation Methods
The synthesis of Glutaminyl Cyclase Inhibitor 4 involves several steps, including amide condensation, aldehyde amine condensation, and reduction reactions. The preparation method typically includes the following steps :
Amide Condensation: Adding 1-ethyl-3-(3-dimethylpropylamine) carbodiimide and 1-hydroxybenzotriazole into an organic solvent, stirring in an ice bath, followed by normal temperature stirring.
Aldehyde Amine Condensation and Reduction: Adding triethylamine into an organic solvent, stirring at normal temperature, followed by the addition of sodium borohydride and stirring at elevated temperatures.
Refluxing and Stirring: Refluxing and stirring the mixture under alkaline conditions to obtain the final product.
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Glutaminyl Cyclase Inhibitor 4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxidizing agents to form oxidized derivatives.
Reduction: Utilizes reducing agents like sodium borohydride to reduce specific functional groups.
Substitution: Involves the replacement of functional groups with other substituents under specific conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Scientific Research Applications
Glutaminyl Cyclase Inhibitor 4 has a wide range of scientific research applications:
Mechanism of Action
Glutaminyl Cyclase Inhibitor 4 exerts its effects by binding to the active site of glutaminyl cyclase, thereby inhibiting its catalytic activity. This inhibition prevents the formation of pyroglutamate residues on target proteins, which are implicated in the aggregation of amyloid-beta peptides in Alzheimer’s disease . The molecular targets of this inhibitor include the active site residues of glutaminyl cyclase, and the pathways involved are those related to protein post-translational modifications .
Comparison with Similar Compounds
Glutaminyl Cyclase Inhibitor 4 is compared with other similar compounds such as PQ912, PBD150, and SEN177 . These compounds also target glutaminyl cyclase but differ in their chemical structures and binding affinities. This compound is unique due to its specific binding interactions and higher potency in inhibiting the enzyme .
Similar Compounds
Properties
Molecular Formula |
C22H33N5O3 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[3-(5-methylimidazol-1-yl)propyl]-1-(1-methylpiperidin-4-yl)urea |
InChI |
InChI=1S/C22H33N5O3/c1-17-15-23-16-26(17)11-5-10-24-22(28)27(18-8-12-25(2)13-9-18)19-6-7-20(29-3)21(14-19)30-4/h6-7,14-16,18H,5,8-13H2,1-4H3,(H,24,28) |
InChI Key |
APMPRURNDCVMST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CN1CCCNC(=O)N(C2CCN(CC2)C)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


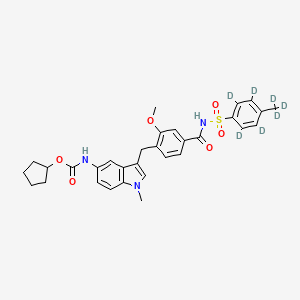
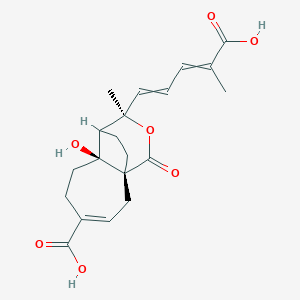
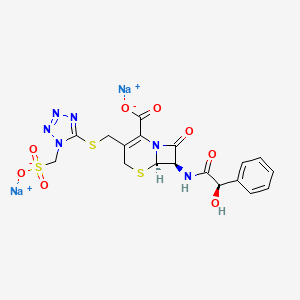

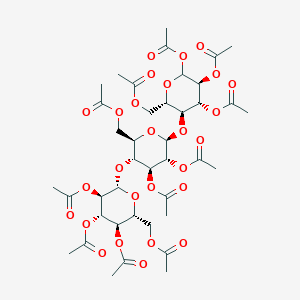
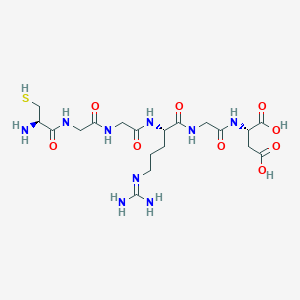
![6-(2,3,4,5,6-Pentadeuteriophenyl)sulfinyltetrazolo[1,5-b]pyridazine](/img/structure/B12430904.png)
